molecular formula C16H16N4O3 B11970966 N'-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide

N'-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide

Cat. No.: B11970966
M. Wt: 312.32 g/mol
InChI Key: RQPDFCXYLDXGQZ-VCHYOVAHSA-N
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Description

N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is an organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar hydrazones are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity of the product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydrazone linkage can be cleaved under acidic or basic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Cleavage of the hydrazone linkage to form the corresponding aldehyde and hydrazine.

    Substitution: Introduction of various substituents onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets such as enzymes or receptors. The nitro group and hydrazone linkage may play crucial roles in these interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Nitrobenzylidene)-2-(4-aminophenyl)acetohydrazide
  • N’-(3-Nitrobenzylidene)-2-(4-methoxyphenyl)acetohydrazide
  • N’-(3-Nitrobenzylidene)-2-(4-chlorophenyl)acetohydrazide

Uniqueness

N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is unique due to the presence of the 4-toluidino group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N4O3/c1-12-5-7-14(8-6-12)17-11-16(21)19-18-10-13-3-2-4-15(9-13)20(22)23/h2-10,17H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

RQPDFCXYLDXGQZ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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